molecular formula C12H17NO3 B1239749 D-tyrosine betaine

D-tyrosine betaine

Cat. No.: B1239749
M. Wt: 223.27 g/mol
InChI Key: KDVBLCRQNNLSIV-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Tyrosine betaine (also referred to as D-tyrosine trimethylglycine) is a derivative of the amino acid D-tyrosine conjugated with betaine (trimethylglycine). Betaine serves as an osmoprotectant and methyl donor in metabolic pathways, while D-tyrosine, the D-enantiomer of tyrosine, exhibits unique biological roles, such as inhibiting melanogenesis in cosmetic peptides . However, research on this compound itself remains sparse compared to other betaine derivatives.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(2R)-3-(4-hydroxyphenyl)-2-(trimethylazaniumyl)propanoate

InChI

InChI=1S/C12H17NO3/c1-13(2,3)11(12(15)16)8-9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3,(H-,14,15,16)/t11-/m1/s1

InChI Key

KDVBLCRQNNLSIV-LLVKDONJSA-N

SMILES

C[N+](C)(C)C(CC1=CC=C(C=C1)O)C(=O)[O-]

Isomeric SMILES

C[N+](C)(C)[C@H](CC1=CC=C(C=C1)O)C(=O)[O-]

Canonical SMILES

C[N+](C)(C)C(CC1=CC=C(C=C1)O)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Key Structural Features Primary Functions Key Differences from D-Tyrosine Betaine
Betaine Trimethylglycine (C₅H₁₁NO₂) Osmoprotection, methyl donation, lipid metabolism, anti-inflammatory effects Lacks tyrosine moiety; directly participates in one-carbon metabolism and TMA synthesis .
L-Tyrosine Betaine L-Tyrosine conjugated with betaine Hypothesized roles in neurotransmission, melanin regulation (unlike D-enantiomer) Stereoisomerism affects biological activity; L-tyrosine is metabolically active, whereas D-tyrosine inhibits melanogenesis .
Phosphorus-Betaine Phosphorus atom replacing nitrogen in betaine Thermally unstable; decomposes into distinct products vs. nitrogen analogs Phosphorus substitution alters thermal stability and reactivity; lacks osmoprotective roles observed in standard betaine.
Choline Precursor to betaine (C₅H₁₄NO⁺) Phospholipid synthesis, acetylcholine production Requires oxidation to form betaine; competes with betaine for transport in some systems .
Carnitine Quaternary ammonium compound (C₇H₁₅NO₃) Fatty acid transport into mitochondria, energy metabolism Synergizes with betaine in lipid metabolism but does not donate methyl groups .

Metabolic Pathway Comparisons

  • Betaine : Degraded via two pathways: (1) conversion to dimethylglycine (DMG) and trimethylamine (TMA), or (2) direct reduction to TMA. TMA contributes to media basification in bacterial cultures .
  • This compound: No direct metabolic data available.
  • Phosphorus-Betaine : Decomposes into phosphorus-containing products under heat, unlike nitrogen-based betaines, which form TMA or glycine derivatives .

Dietary and Clinical Comparisons

  • Betaine : Found in whole grains (e.g., amaranth: 7,420 µg/g) and improves glucose metabolism in humans . Reduces acylcarnitines in dogs and cats, enhancing fatty acid oxidation .
  • This compound: Not reported in dietary sources.

Q & A

Q. What experimental methodologies are recommended for extracting betaine from plant tissues like Beta vulgaris?

Accelerated solvent extraction (ASE) coupled with solid-phase extraction (SPE) or micro extraction by packed sorbent (MEPS) is effective for isolating betaine from water-rich matrices. Hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) is then used for quantification. ASE minimizes solvent use and enhances reproducibility, while SPE/MEPS improves selectivity by removing interfering compounds .

Q. How can researchers optimize mass spectrometry (MS) parameters for accurate betaine quantification?

Critical MS parameters include collision energy (CoE), fragmentor voltage (FV), and ion source temperature. These are optimized using experimental design techniques like central composite design (CCD), which systematically evaluates parameter interactions. For betaine, the transition m/z 118.1 → 58.1 in multiple reaction monitoring (MRM) mode is prioritized, with sensitivity validated via peak area analysis .

Q. What are the established biochemical roles of betaine in mammalian systems?

Betaine functions as:

  • A methyl donor in homocysteine remethylation, critical for lipid metabolism and epigenetic regulation.
  • An osmolyte , protecting cellular structures under stress (e.g., salinity, dehydration).
  • A modulator of mitochondrial activity , enhancing fatty acid oxidation and reducing hepatic lipid accumulation .

Advanced Research Questions

Q. How can contradictory data on betaine’s effects in animal nutrition studies be resolved?

Contradictions often arise from variations in dietary arginine/methionine levels, betaine dosage, and species-specific responses. For example, betaine improves growth in poultry at low arginine levels but shows diminished returns at higher concentrations. To resolve discrepancies:

  • Control methyl donor availability (e.g., choline, methionine).
  • Use factorial designs to isolate betaine’s osmoregulatory vs. methyl-donor effects .

Q. What computational strategies model betaine-urea synergism in protein stabilization?

Molecular dynamics (MD) simulations and dielectric spectroscopy are key. MD reveals betaine-urea hydrogen-bonding networks that counteract urea’s denaturing effects, while dielectric spectra quantify solvent-solute interactions. These methods validate betaine’s role in stabilizing tertiary protein structures .

Q. How do adsorption-desorption kinetics influence betaine recovery in extraction protocols?

Betaine adsorption follows pseudo-first-order kinetics, but equilibrium is disrupted by desorption during prolonged extraction. To improve recovery:

  • Use small sample volumes to minimize volume shifts.
  • Model kinetic curves to identify optimal extraction timepoints before equilibrium reversal .

Q. What validation criteria are critical for betaine as a clinical biomarker in metabolic diseases?

In type 2 diabetes studies, betaine’s biomarker potential requires:

  • Longitudinal designs to account for dietary fluctuations.
  • Covariate adjustment (e.g., renal function, homocysteine levels).
  • LC-MS/MS validation to distinguish betaine from structural analogs (e.g., choline derivatives) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., compare HILIC-MS/MS results with NMR-based metabolomics) .
  • Experimental Design : Prioritize factorial or response surface methodologies to evaluate parameter interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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